7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound "7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The papers provided discuss various derivatives and synthetic methods related to the triazolopyrimidine core, which can be informative for understanding the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been explored in several studies. For instance, the reaction of 7-amino[1,2,3]triazolo[4,5-d]pyrimidine with chloroacetaldehyde can lead to imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidine derivatives, which can undergo ring opening in dilute hydrochloric acid . Additionally, efficient one-step procedures for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed, highlighting the versatility of the triazolopyrimidine scaffold . Furthermore, 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized through deacylation and reduction pathways, with potential for further functionalization .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be confirmed through various spectroscopic methods, including single-crystal X-ray analysis. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines has been confirmed, and their susceptibility to ring isomerization has been studied . The influence of substituents on the molecular structure and supramolecular assemblies has also been demonstrated in crystallographic studies of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions, including chlorosulfonation, nucleophilic substitution, and condensation reactions. For instance, chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine leads to substitution at C-6, and the resulting compounds have shown antitumor activity . Condensation reactions with benzaldehyde have also been investigated, resulting in styryl derivatives with confirmed structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The presence of halogen functionalities, for example, renders the compounds useful as synthetic intermediates for diversification through reactions such as palladium-catalyzed cross-couplings . The reactivity of the methyl groups in s-triazolo[2,3-α]pyrimidines has been studied, revealing that the methyl groups at 5- and 7-positions are active . Additionally, the supramolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and arrangement of molecules in the crystal lattice .
Scientific Research Applications
Synthesis and Anticancer Activity
- Pyrimidines, including derivatives of triazolopyrimidine, have been synthesized for potential anticancer applications. For example, E. A. Badawey's study involved the preparation of various pyrimidines and related compounds, with compound 7 exhibiting weak antitumor activity in vitro (Badawey, 1996).
Molecular Structure and Synthesis
- Studies by B. Stanovnik et al. and M. Kolosov et al. have focused on the synthesis of triazolopyrimidines. Stanovnik et al. developed a synthesis method for 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , providing insights into their molecular structure (Stanovnik et al., 1987). Kolosov et al. synthesized derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, exploring their potential for further functionalization (Kolosov et al., 2017).
Antiviral Applications
- A study by Serena Massari et al. on 1,2,4-triazolo[1,5-a]pyrimidine derivatives identified compounds with potential to inhibit influenza virus RNA polymerase, suggesting antiviral applications for these compounds (Massari et al., 2017).
Antibacterial Activity
- Research by S. Lahmidi et al. on a novel derivative of pyrimidine, which includes the 1,2,4-triazolo[1,5-a]pyrimidine ring, evaluated its antibacterial activity against various microbial strains, showing potential in this field (Lahmidi et al., 2019).
properties
IUPAC Name |
7-chloro-6-(2-chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-5-6(2-3-9)7(10)14-8(13-5)11-4-12-14/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDDDPAUYOZEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1CCCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394541 | |
Record name | 7-chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
62053-05-8 | |
Record name | 7-chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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